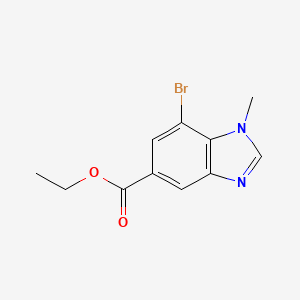

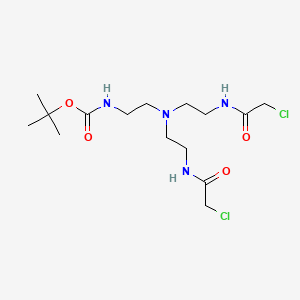

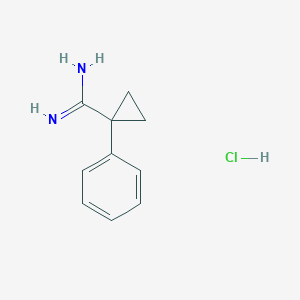

3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide

Vue d'ensemble

Description

“3-(2-Chloroacetamido)benzoic acid” is a chemical compound with the molecular formula C9H8ClNO3 . It is also known as N-(2-chloroacetyl)-3-aminobenzoic acid. It is a white to off-white crystalline powder.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(2-chloroacetamido)benzoic acid derivatives were synthesized, including 9 amide compounds, 1 imidazole compound, and 8 ester compounds .

Molecular Structure Analysis

The molecular weight of “3-(2-Chloroacetamido)benzoic acid” is 213.62 . The InChI code is 1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide” are not available, chloroacetamido moieties are known to play an important role in biological activities .

Physical And Chemical Properties Analysis

“3-(2-Chloroacetamido)benzoic acid” is a white to off-white crystalline powder. . The storage temperature is 0-8°C .

Applications De Recherche Scientifique

-

Antimicrobial and Anticancer Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : A sequence of novel substituted benzamides, similar to the compound you mentioned, was designed, synthesized, and evaluated for their antimicrobial and anticancer activities .

- Methods of Application : All synthesized compounds were characterized by IR, NMR, Mass and elemental analysis followed by in vitro antimicrobial studies against Gram-positive (Staphylococcus aureus), Gram-negative (Salmonella typhi and Klebsiella pneumoniae) bacterial and fungal (Candida albicans and Aspergillus niger) strains by the tube dilution method. The in vitro anticancer evaluation was carried out against the human colorectal carcinoma cell line (HCT116), using the Sulforhodamine B assay .

- Results : Compound W6 emerged as a significant antibacterial agent against all tested bacterial strains i.e. Gram-positive (S. aureus), Gram-negative (S. typhi, K. pneumoniae) while compound W1 was most potent against fungal strains (A. niger and C. albicans) and comparable to fluconazole. The anticancer screening demonstrated that compound W17 was most potent amongst the synthesized compounds and also more potent than the standard drug 5-FU .

-

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Anthraquinones, which have a similar structure to the compound you mentioned, have been used for centuries in various therapeutic applications. The anthraquinone moiety forms the core of various anticancer agents .

- Methods of Application : The research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years. They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

- Results : Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

-

Herbicidal Activity

- Scientific Field : Agricultural Chemistry

- Application Summary : A compound similar to the one you mentioned, 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide, showed potent root growth-inhibitory activity towards rape seedlings .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The compound showed potent root growth-inhibitory activity of 76% towards rape seedlings .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(2-chloroacetyl)amino]-4-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2/c1-11-7-8-12(9-14(11)19-15(20)10-17)16(21)18-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYQNSHSHURABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloroacetamido)-4-methyl-N-phenylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)

![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431993.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432002.png)